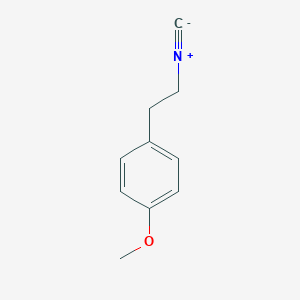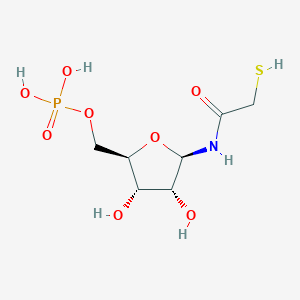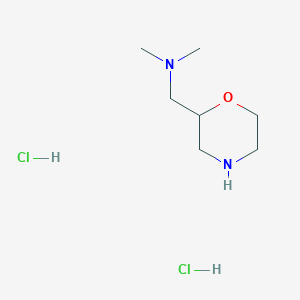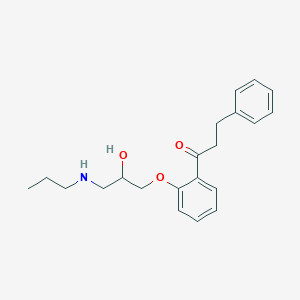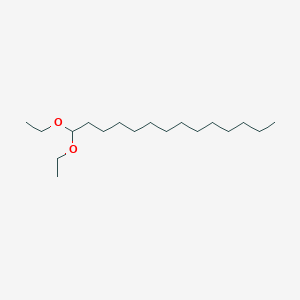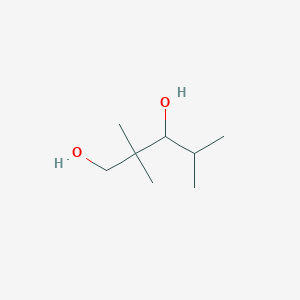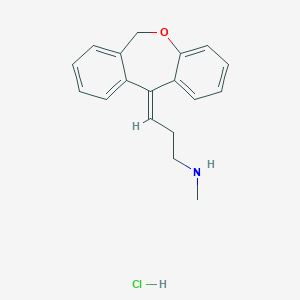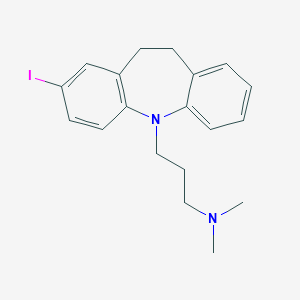
2-Iodoimipramine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iodoimipramine is a chemical compound that belongs to the class of tricyclic antidepressants. It is derived from the imipramine molecule by replacing one of the hydrogen atoms with an iodine atom. This modification enhances the drug's potency and selectivity for the serotonin transporter, which is a key target in the treatment of depression and anxiety disorders.
Mécanisme D'action
The mechanism of action of 2-iodoimipramine involves the inhibition of the reuptake of serotonin and norepinephrine by the presynaptic neurons. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which enhances their binding to the postsynaptic receptors and results in a mood-elevating effect.
Effets Biochimiques Et Physiologiques
In addition to its antidepressant and anxiolytic effects, 2-iodoimipramine has been shown to modulate other physiological processes such as pain perception, sleep-wake cycle, and appetite regulation. It has also been found to have anti-inflammatory and neuroprotective properties, which may contribute to its therapeutic potential in various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-iodoimipramine in lab experiments is its high potency and selectivity for the serotonin transporter, which allows for precise modulation of the serotonergic system. However, its use may be limited by its low solubility in water and potential toxicity at high doses.
Orientations Futures
There are several future directions for research on 2-iodoimipramine, including:
1. Investigation of its efficacy and safety in clinical trials for the treatment of depression and anxiety disorders.
2. Exploration of its potential in the treatment of other neurological disorders such as neuropathic pain, Alzheimer's disease, and Parkinson's disease.
3. Development of novel derivatives with improved pharmacokinetic and pharmacodynamic properties.
4. Elucidation of the molecular mechanisms underlying its anti-inflammatory and neuroprotective effects.
5. Evaluation of its potential as a tool for studying the serotonergic system in animal models.
In conclusion, 2-iodoimipramine is a promising compound with a wide range of therapeutic applications. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore its potential in the treatment of various neurological disorders and to develop new derivatives with improved properties.
Méthodes De Synthèse
The synthesis of 2-iodoimipramine involves several steps, starting with the reaction of imipramine with iodine monochloride in the presence of a catalyst such as aluminum chloride. This reaction produces 2-chloroimipramine, which is then treated with silver iodide to replace the chlorine atom with an iodine atom. The final product is purified by recrystallization and characterized by various spectroscopic techniques.
Applications De Recherche Scientifique
2-Iodoimipramine has been extensively studied for its antidepressant and anxiolytic properties. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters involved in mood regulation. Moreover, 2-iodoimipramine has been found to have fewer side effects than other tricyclic antidepressants, making it a promising candidate for clinical use.
Propriétés
Numéro CAS |
124598-60-3 |
|---|---|
Nom du produit |
2-Iodoimipramine |
Formule moléculaire |
C19H23IN2 |
Poids moléculaire |
406.3 g/mol |
Nom IUPAC |
3-(3-iodo-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C19H23IN2/c1-21(2)12-5-13-22-18-7-4-3-6-15(18)8-9-16-14-17(20)10-11-19(16)22/h3-4,6-7,10-11,14H,5,8-9,12-13H2,1-2H3 |
Clé InChI |
QZSZIBCLUYVMEG-UHFFFAOYSA-N |
SMILES |
CN(C)CCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)I |
SMILES canonique |
CN(C)CCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)I |
Autres numéros CAS |
124598-60-3 |
Synonymes |
2-iodoimipramine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



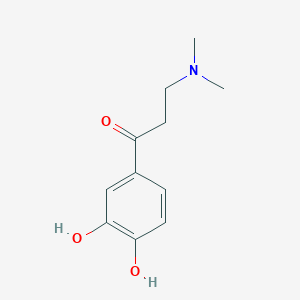

![4-[(4-Trifluoromethyl)phenyl]-1-butene](/img/structure/B51686.png)
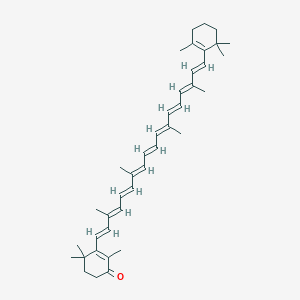
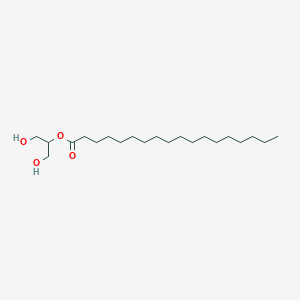
![6-[4-(4-Cyanophenyl)phenoxy]hexyl methacrylate](/img/structure/B51697.png)
